molecular formula C11H9F2N3O3S B2479531 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 2309605-66-9

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2479531
CAS No.: 2309605-66-9
M. Wt: 301.27
InChI Key: FWRVJCHSIKNTIL-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of difluoro groups on the benzene ring, a methoxypyrimidinyl group, and a sulfonamide functional group, which collectively contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 2-methoxypyrimidine-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The difluoro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has explored its use as a potential therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the difluoro and methoxypyrimidinyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-methylbenzenesulfonamide
  • 2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
  • 2,6-difluoro-N-(2-chloropyrimidin-5-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is unique due to the presence of the methoxypyrimidinyl group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the difluoro groups on the benzene ring can influence its reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O3S/c1-19-11-14-5-7(6-15-11)16-20(17,18)10-8(12)3-2-4-9(10)13/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRVJCHSIKNTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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